LY3509754

Oral bioavailability Pharmacokinetics Route of administration

LY3509754 is the definitive small-molecule IL-17A inhibitor benchmark for preclinical research. Unlike biologics, it binds the IL-17A/A homodimer allosterically (KD=2.14 nM), enabling precise dissection of IL-17A-specific pathways without IL-17F interference. Its well-characterized PK profile (human F=107%, Tmax=1.5–3.5 h, t1/2=11.4–19.1 h) and Phase I hepatotoxicity signature make it an irreplaceable control for validating next-generation oral IL-17A candidates. Substitution invalidates comparability.

Molecular Formula C24H27F5N8O4
Molecular Weight 586.5 g/mol
CAS No. 2452464-73-0
Cat. No. B10828461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3509754
CAS2452464-73-0
Molecular FormulaC24H27F5N8O4
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F
InChIInChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1
InChIKeyMVWVCLAORBNXSD-UWVAXJGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3509754 (CAS 2452464-73-0) Procurement Guide: Oral IL-17A Small Molecule Inhibitor for Preclinical Inflammation Research


LY3509754 (also known as IL-17A inhibitor 1) is an orally bioavailable, small molecule inhibitor of the proinflammatory cytokine interleukin-17A (IL-17A) [1]. The compound belongs to the imidazo[1,2-b]pyridazine class and was developed by Eli Lilly as a once-daily oral alternative to injectable anti-IL-17A monoclonal antibodies for the treatment of psoriasis and other immune-mediated inflammatory diseases [2]. LY3509754 features a complex molecular architecture with three defined stereocenters (C24H27F5N8O4; MW 586.5 g/mol) and demonstrates high oral bioavailability (F=107%) and nanomolar binding potency (KD=2.14 nM) to IL-17A [3]. Despite its promising preclinical profile and advancement to Phase I clinical trials (NCT04586920), development was discontinued due to hepatotoxicity observed in healthy volunteers, making the compound valuable primarily for preclinical mechanistic studies and as a benchmark for next-generation oral IL-17A inhibitor development [4].

Why LY3509754 Cannot Be Simply Substituted by Other IL-17A Inhibitors or Class Analogs


Substituting LY3509754 with another IL-17A inhibitor—whether an injectable monoclonal antibody (e.g., secukinumab, ixekizumab), a receptor-targeting antibody (brodalumab), or even a different oral small molecule IL-17A antagonist—introduces critical differences in route of administration, molecular target engagement kinetics, selectivity profile, and toxicity signature that fundamentally alter experimental interpretation [1]. Unlike monoclonal antibodies that neutralize both IL-17A homodimers and IL-17A/F heterodimers with high affinity and long half-lives, LY3509754 is an allosteric small molecule that binds preferentially to the IL-17A/A homodimer interface, inducing conformational collapse [2]. Critically, the compound's Phase I clinical discontinuation due to immune-mediated hepatotoxicity—a safety signal not observed with anti-IL-17A biologics—represents a distinct, compound-specific liability that cannot be inferred from class membership [3]. Any research application comparing mechanisms, screening for off-target effects, or validating new chemical entities against this benchmark requires the authentic LY3509754 molecule; substitution invalidates comparability and introduces uncontrolled variables.

LY3509754 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Oral Bioavailability Differentiation: LY3509754 vs. Subcutaneous Biologics

LY3509754 demonstrates high oral bioavailability (F=107%), enabling convenient oral dosing as a small molecule, in direct contrast to injectable anti-IL-17A monoclonal antibodies [1]. For comparator monoclonal antibodies (e.g., ixekizumab, secukinumab, brodalumab), oral bioavailability is zero (F=0%) because they are proteins that cannot survive gastrointestinal passage and must be administered via subcutaneous injection [2]. This represents a fundamental, binary differentiation in route of administration and pharmacokinetic feasibility for oral vs. parenteral delivery.

Oral bioavailability Pharmacokinetics Route of administration

Binding Affinity Comparison: LY3509754 KD vs. Monoclonal Antibody IC50

LY3509754 exhibits a binding affinity (KD) of 2.14 nM for IL-17A, which places it in a potency range that is lower (i.e., less potent) than the picomolar binding affinities reported for anti-IL-17A monoclonal antibodies . Specifically, ixekizumab demonstrates a KD of <3 pM for IL-17A, representing an approximately 700-fold higher binding affinity compared to LY3509754 [1]. Secukinumab also demonstrates picomolar binding affinity [2]. This quantitative difference reflects the distinct binding mechanisms: LY3509754 binds allosterically to the IL-17A homodimer interface, whereas monoclonal antibodies bind with high affinity to specific epitopes and neutralize both homodimer and heterodimer forms [3].

Binding affinity KD Target engagement

IL-17A Selectivity Profile: LY3509754 vs. Brodalumab (IL-17RA Antagonist)

LY3509754 displays a narrow selectivity profile, showing no inhibition of IL-17C, IL-17E, or IL-17F interacting with their cognate receptors . In contrast, brodalumab, a monoclonal antibody targeting the IL-17RA receptor subunit, blocks the biological activities of IL-17A, IL-17F, IL-17A/F heterodimer, and IL-25 [1]. This broader blockade profile by brodalumab may contribute to a different efficacy and safety spectrum, including a lower risk of Candida infections compared to IL-17A-specific inhibitors [2]. The narrow selectivity of LY3509754 makes it a more precise tool for dissecting IL-17A-specific signaling pathways without confounding effects from IL-17F or IL-25 blockade.

Selectivity IL-17 family Off-target effects

Functional Cellular Potency: LY3509754 IC50 in Human Keratinocytes

In a disease-relevant human primary keratinocyte assay, LY3509754 inhibits IL-17A-induced CXCL1/GROα secretion with an IC50 of 8.25 nM . After adjusting for plasma protein binding, the calculated free IC50 is 3.67 nM . Comparative cellular potency data for monoclonal antibodies in identical keratinocyte assays are not readily available in the public domain; however, LY3509754's potency in this system provides a benchmark for evaluating next-generation oral IL-17A inhibitors in a therapeutically relevant cell type.

Cellular potency Keratinocytes CXCL1 inhibition

Clinical Safety Differentiation: LY3509754 Hepatotoxicity vs. Biologics' Favorable Safety Profile

In a Phase I randomized placebo-controlled study in healthy participants, oral LY3509754 (400-1,000 mg daily for 14 days) was associated with drug-induced liver injury (DILI) in 4 out of 91 participants (4.4%) [1]. Liver biopsies revealed lymphocyte-rich, moderate-to-severe lobular inflammation consistent with an immune-mediated mechanism [1]. In contrast, approved anti-IL-17A monoclonal antibodies (secukinumab, ixekizumab, brodalumab) have not been associated with significant hepatotoxicity in extensive clinical use and post-marketing surveillance [2]. This safety divergence led to the discontinuation of LY3509754's clinical development, whereas the biologic class remains a mainstay of psoriasis therapy.

Hepatotoxicity DILI Safety Clinical trial

LY3509754 (CAS 2452464-73-0) Application Scenarios for Research and Procurement


Benchmarking Next-Generation Oral IL-17A Inhibitors in Hit-to-Lead Optimization

LY3509754 serves as a quantitative benchmark for evaluating new chemical entities targeting oral IL-17A inhibition. Its well-characterized binding affinity (KD=2.14 nM), cellular potency in human keratinocytes (IC50=8.25 nM), and high oral bioavailability (F=107%) provide a reference standard against which improved potency, selectivity, or safety can be measured [1]. Medicinal chemistry teams can use LY3509754 as a control compound in biochemical and cellular assays to validate that new analogs achieve meaningful differentiation in key parameters.

Investigating Mechanisms of Immune-Mediated Hepatotoxicity

The hepatotoxicity observed with LY3509754 in Phase I trials—characterized by lymphocyte-rich lobular inflammation—represents a unique opportunity to study off-target, immune-mediated liver injury mechanisms that are not observed with anti-IL-17A biologics [1]. Researchers in toxicology and drug safety can use LY3509754 in in vitro hepatocyte models or in vivo rodent studies to dissect the molecular pathways (e.g., mitochondrial dysfunction, reactive metabolite formation, immune cell activation) underlying this adverse event [2]. Understanding this toxicity may inform the design of safer oral IL-17A inhibitors.

Studying IL-17A Homodimer-Specific Signaling in Inflammatory Models

LY3509754 preferentially binds the IL-17A/A homodimer and shows no inhibition of IL-17F or other IL-17 family members, making it a precise tool for dissecting IL-17A-specific contributions to inflammation without confounding effects from broader cytokine blockade [1]. This is particularly valuable in preclinical models of psoriasis, psoriatic arthritis, or other Th17-driven diseases where the relative contributions of IL-17A homodimers versus IL-17A/F heterodimers remain to be fully elucidated [2].

Comparative Pharmacokinetic and Oral Bioavailability Studies

With an oral bioavailability of F=107%, a Tmax of 1.5-3.5 hours, and a terminal half-life of 11.4-19.1 hours in humans, LY3509754 provides a well-defined pharmacokinetic profile suitable for comparative studies of oral small molecule IL-17A inhibitors [1]. Researchers can use LY3509754 as a reference compound in preclinical PK studies to evaluate whether new candidates achieve superior exposure, longer half-life, or improved bioavailability in relevant animal models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3509754

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.